

A Technical Guide to Butyldi-1-adamantylphosphine (cataCXium® A): Nomenclature, Properties, and Applications

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Compound of Interest

Compound Name: Butyldi-1-adamantylphosphine

Cat. No.: B1366389

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Executive Summary: **Butyldi-1-adamantylphosphine**, widely recognized by its trade name cataCXium® A, is a tertiary phosphine that has become an indispensable tool in modern synthetic chemistry.[1][2] Its structure, featuring a phosphorus atom bonded to one butyl group and two exceptionally bulky 1-adamantyl groups, imparts a unique combination of steric hindrance and strong electron-donating character. These properties are directly responsible for its remarkable efficacy as a ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency, even with challenging substrates.[3] This technical guide provides a comprehensive overview of **Butyldi-1-adamantylphosphine**, beginning with a systematic deconstruction of its IUPAC name. It further details its key physicochemical properties, explains the causal relationship between its molecular architecture and catalytic performance, and presents a practical, field-proven experimental protocol for its application in a Suzuki-Miyaura coupling reaction.

Decoding the Name: Systematic IUPAC Nomenclature

The formal name of a chemical compound provides an unambiguous description of its molecular structure. For **Butyldi-1-adamantylphosphine**, the preferred IUPAC name is bis(1-adamantyl)-butylphosphane.[4][5][6] The derivation of this name follows a systematic set of rules.

1.1. The Parent Hydride: Phosphane vs. Phosphine According to modern IUPAC recommendations, the parent hydride for phosphorus, PH_3 , is named phosphane.[7][8] The term "phosphine" is still widely used and refers to the class of compounds derived from phosphane by substituting one, two, or three hydrogen atoms with hydrocarbyl groups.[7] However, for the purpose of constructing a specific and preferred name, "phosphane" is the correct root.[9]

1.2. Identifying the Substituents The central phosphorus atom in this molecule is bonded to three distinct groups:

- One butyl group ($-\text{C}_4\text{H}_9$).
- Two 1-adamantyl groups.

1.3. The 1-Adamantyl Group: A Uniquely Bulky Substituent Adamantane ($\text{C}_{10}\text{H}_{16}$) is a rigid, strain-free tricyclic alkane whose carbon framework is a diamondoid. The prefix "1-" in "1-adamantyl" is a locant specifying that the adamantane cage is attached to the phosphorus atom via one of its four equivalent bridgehead (methine) carbons. This specific point of attachment is crucial as it maximizes the steric bulk projected from the phosphorus center.

1.4. Assembling the Final IUPAC Name The substituents are listed alphabetically before the parent name "phosphane." Since there are two identical adamantyl groups, the multiplicative prefix "bis-" is used. Therefore, the complete, systematic name is constructed as bis(1-adamantyl)-butylphosphane.[4][5]

Caption: Molecular structure of bis(1-adamantyl)-butylphosphane.

Physicochemical Properties and Handling

Butyldi-1-adamantylphosphine is a white to off-white or yellow crystalline solid at room temperature.[10][11] Its high molecular weight and hydrocarbon-rich structure render it soluble in many organic solvents but insoluble in water. A critical property for researchers is its sensitivity to air; it must be handled and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine, which would render it catalytically inactive.[1][10]

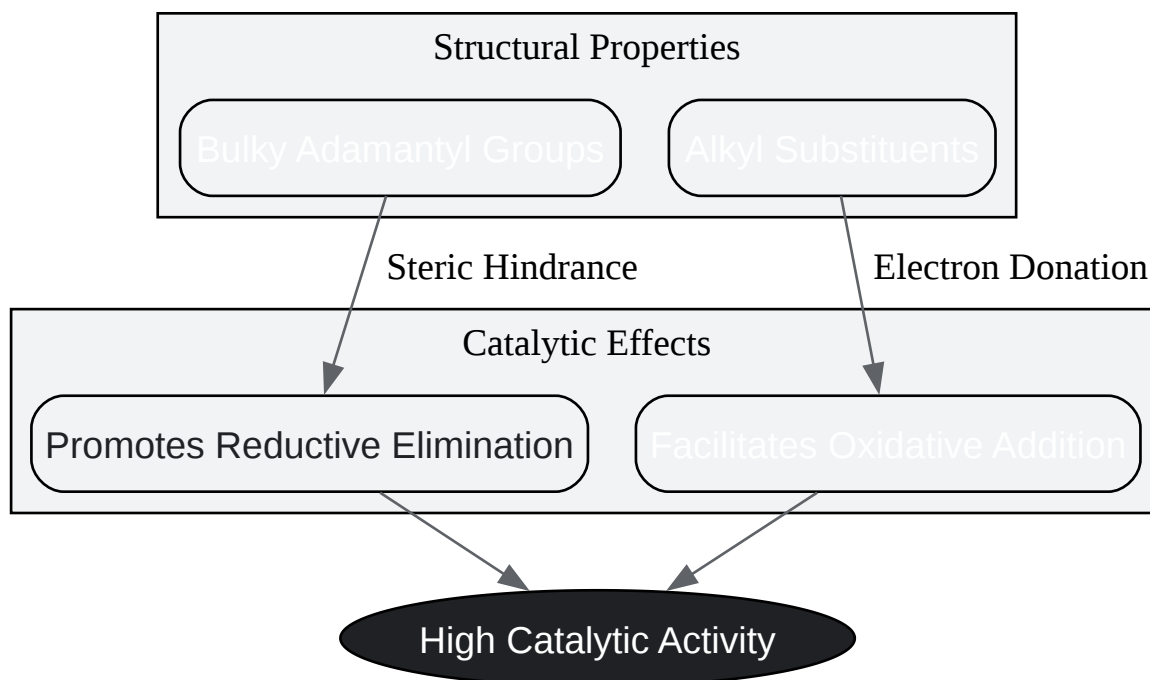
Property	Value
IUPAC Name	bis(1-adamantyl)-butylphosphane[4][5]
Common Name	Butyldi-1-adamantylphosphine, cataCXium® A[3][12]
CAS Number	321921-71-5[4]
Molecular Formula	C ₂₄ H ₃₉ P[5]
Molecular Weight	358.54 g/mol [5]
Appearance	White to yellow solid/powder[10][11]
Melting Point	100-110 °C[10][13]
Sensitivity	Air sensitive[6][10]

The Nexus of Structure and Catalytic Function

The efficacy of **Butyldi-1-adamantylphosphine** as a ligand stems directly from its unique structural attributes: steric bulk and electron-donating capacity.

- **Steric Bulk (Tolman Cone Angle):** The two large, rigid adamantyl groups create a significant steric footprint around the metal center to which the ligand coordinates. This is quantified by the Tolman cone angle, a measure of the ligand's size.[14] For adamantyl-containing phosphines, this angle is very large.[15] This steric hindrance is not a liability but a critical design feature. It promotes the rate-limiting reductive elimination step in many cross-coupling catalytic cycles, thereby increasing the overall reaction rate and catalyst turnover number. [16] It also helps to stabilize the monoligated palladium(0) species, which is often the active catalyst.
- **Electron-Donating Ability:** As an alkylphosphine, it is a strong σ -donor. The alkyl groups (butyl and adamantyl) push electron density onto the phosphorus atom, which in turn donates this density to the coordinated metal center. This increased electron density on the metal facilitates the initial oxidative addition step of the catalytic cycle, particularly with challenging, less reactive substrates like aryl chlorides.

This synergistic combination of steric and electronic properties makes the ligand, and its corresponding palladium complexes, highly active for a range of transformations including the Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Heck reaction, and α -arylation of ketones.[1][2][17][18]



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Caption: Structure-Function Relationship in cataCXium® A.

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered Aryl Chloride

This protocol describes a representative Suzuki-Miyaura cross-coupling reaction using **Butyldi-1-adamantylphosphine** (cataCXium® A) as the ligand, demonstrating its effectiveness with a sterically hindered and electronically deactivated aryl chloride. The use of a pre-formed palladacycle is often effective.[19]

Objective: To couple 2-chloro-1,3-dimethylbenzene with 4-methoxyphenylboronic acid.

Reagents & Equipment:

- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- **Butyldi-1-adamantylphosphine** (cataCXium® A)
- 2-Chloro-1,3-dimethylbenzene
- 4-Methoxyphenylboronic acid
- Potassium phosphate (K_3PO_4), finely ground
- Toluene, anhydrous
- Schlenk flask or oven-dried reaction vial with a magnetic stir bar
- Inert gas supply (Argon or Nitrogen)
- Standard glassware for workup and purification (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

- **Catalyst Pre-formation (Optional but Recommended):** In a glovebox or under a flow of inert gas, add $\text{Pd}(\text{OAc})_2$ (0.01 mmol, 1 mol%) and **Butyldi-1-adamantylphosphine** (0.02 mmol, 2 mol%) to the reaction vessel. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 10 minutes. The solution may change color, indicating complex formation.
- **Addition of Reagents:** To the vessel containing the catalyst, add 2-chloro-1,3-dimethylbenzene (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
- **Reaction Execution:** Seal the vessel and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

- Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
- Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Conclusion

The systematic IUPAC name for the widely used ligand cataCXium® A is bis(1-adamantyl)-butylphosphane. Its nomenclature reflects the modern convention of using "phosphane" as the parent hydride. The true value of this compound lies in its meticulously designed architecture. The synergy between the extreme bulk of the two 1-adamantyl substituents and the strong electron-donating nature of the alkyl groups creates a uniquely powerful ligand. This combination accelerates key steps in palladium-catalyzed cross-coupling reactions, enabling chemists to forge challenging C-C and C-N bonds with high efficiency and broad substrate scope, solidifying its role as a cornerstone ligand in contemporary organic synthesis.[3]

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